molecular formula C10H12FNO B13040740 8-Fluoro-6-methylchroman-4-amine

8-Fluoro-6-methylchroman-4-amine

Cat. No.: B13040740
M. Wt: 181.21 g/mol
InChI Key: CSYWACIANDUHGL-UHFFFAOYSA-N
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Description

8-Fluoro-6-methylchroman-4-amine is a chroman-4-amine derivative characterized by a fluorine substituent at position 8 and a methyl group at position 6 on the chroman ring. Chroman-4-amine derivatives are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring, with an amine group at position 2.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

8-fluoro-6-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3

InChI Key

CSYWACIANDUHGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)F)OCCC2N

Origin of Product

United States

Preparation Methods

Chroman Ring Formation

  • The chroman ring is commonly synthesized by cyclization of 2-hydroxyacetophenone derivatives with aldehydes or ketones. This can be achieved through acid-catalyzed cyclization or base-mediated aldol condensation under microwave irradiation for enhanced efficiency and yield.
  • For example, 2-acetylphenols substituted with fluorine and methyl groups can be condensed with suitable carbonyl compounds to form 1-(2-hydroxyphenyl)-1,3-butanedione intermediates, which then undergo dehydration to yield chroman-4-one derivatives.

Conversion to Chroman-4-amine

  • The chroman-4-one intermediate is reduced to the corresponding chroman-4-ol using sodium borohydride (NaBH4) in methanol, yielding the alcohol with high diastereomeric purity.
  • The hydroxyl group at the 4-position is then converted to an amine. This can be achieved by:
    • Dehydroxylation followed by amination,
    • Direct substitution reactions using amine sources under catalytic or acidic conditions,
    • Or reductive amination strategies to install the amine functionality stereoselectively.
  • Recent advances have demonstrated the use of water as a green solvent for amination reactions, improving safety and reducing costs, with reactions conducted at moderate temperatures (~80 °C) and mild acidic conditions.
Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Aldol condensation/cyclization 2-hydroxy-6-methyl-8-fluoroacetophenone + aldehyde, acid/base catalyst, microwave irradiation Chroman-4-one intermediate 50–70%
2 Reduction NaBH4 in MeOH Chroman-4-ol (high diastereomeric ratio) ~95%
3 Dehydroxylation or amination Triethylsilane/BF3·Et2O or amination in water with HCl Chroman-4-amine (stereoselective) 60–90%
  • The use of microwave irradiation in the aldol condensation step significantly reduces reaction time and improves yields compared to conventional heating.
  • Reduction of chroman-4-one to chroman-4-ol proceeds with excellent diastereoselectivity, favoring the desired stereoisomer critical for biological activity.
  • Amination reactions in aqueous media have been shown to be efficient, environmentally friendly, and scalable, with simple purification via filtration and chromatography.
  • Fluorination steps benefit from selective reagents and mild conditions to avoid degradation of sensitive intermediates, with recent developments in carbamoyl fluoride and thiocarbamoyl fluoride synthesis providing insights into fluorine incorporation strategies.
Method Aspect Description Advantages References
Chroman ring formation Acid/base-catalyzed cyclization of substituted phenols Efficient, microwave-assisted
Fluorine introduction Electrophilic fluorination or fluorinated precursors Regioselective, stable fluorine incorporation
Methyl group introduction Starting material substitution or methylation reactions Enhances chemical stability and reactivity
Reduction to chroman-4-ol NaBH4 reduction in MeOH High yield, stereoselective
Amination Amination in water or organic solvents under mild acid Green chemistry, high yield, simple workup

The preparation of 8-Fluoro-6-methylchroman-4-amine involves a well-established multi-step synthetic route focusing on chroman ring construction, selective fluorine and methyl substitution, and stereoselective amination. Advances in microwave-assisted synthesis, green chemistry approaches for amination, and selective fluorination reagents have enhanced the efficiency, yield, and sustainability of these methods. The stereochemical control and substitution pattern are crucial for the compound's biological activity, making these synthetic strategies valuable for research and pharmaceutical applications.

Chemical Reactions Analysis

8-Fluoro-6-methylchroman-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Fluoro-6-methylchroman-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of Chroman-4-amine Derivatives

The table below compares key structural and physicochemical properties of 8-fluoro-6-methylchroman-4-amine with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features Reference
This compound 6-CH₃, 8-F C₁₀H₁₂FNO 181.21 Not explicitly listed Fluoro and methyl groups at positions 6 and 8 Hypothetical
6-Methylchroman-4-amine 6-CH₃ C₁₀H₁₃NO 163.22 638220-39-0 Methyl group at position 6
7-Fluorochroman-4-amine 7-F C₉H₁₀FNO 167.18 774163-31-4 Fluoro group at position 7
7,8-Difluorochroman-4-amine 7-F, 8-F C₉H₉F₂NO 201.17 886762-83-0 Two fluorine substituents at positions 7 and 8
(R)-6-Fluorochroman-4-amine 6-F (R-configuration) C₉H₁₀FNO 167.18 Not listed Chiral center with fluoro at position 6
(S)-6-Bromo-8-methoxychroman-4-amine 6-Br, 8-OCH₃ C₁₀H₁₂BrNO₂ 258.11 1344467-85-1 Bromo and methoxy groups at positions 6 and 8
(S)-8-(Trifluoromethyl)chroman-4-amine 8-CF₃ (S-configuration) C₁₀H₁₀F₃NO 217.19 1228569-07-0 Trifluoromethyl group at position 8
Key Observations:

Steric and Electronic Differences: The 6-methyl group in this compound adds steric bulk, which may influence receptor binding compared to smaller substituents (e.g., 7-fluorochroman-4-amine) .

Functional Group Diversity :

  • Bromo and methoxy substituents (e.g., in (S)-6-bromo-8-methoxychroman-4-amine) alter solubility and electronic properties, suggesting that this compound may exhibit distinct pharmacokinetic profiles .

Biological Activity

8-Fluoro-6-methylchroman-4-amine is a chiral compound with a unique chroman structure, characterized by a fluorine atom at the 8-position and a methyl group at the 6-position. Its molecular formula and weight contribute to its potential as a lead compound in medicinal chemistry, particularly due to its biological activity. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name of this compound is (4R)-8-fluoro-6-methyl-3,4-dihydro-2H-chromen-4-amine. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are crucial for drug development.

PropertyDetails
Molecular FormulaC10H10F N
Molecular WeightApproximately 181.21 g/mol
Stereochemistry(4R) configuration

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that it may function through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
  • Receptor Binding : Interaction studies reveal that it can bind to specific receptors, influencing cellular signaling pathways relevant to disease states.
  • Gene Expression Modulation : Preliminary studies suggest that it may affect gene expression related to metabolic processes.

The mechanism through which this compound exerts its biological effects involves:

  • Binding Affinity : Enhanced by the fluorine atom, leading to increased potency compared to non-fluorinated analogs.
  • Receptor Modulation : Influencing various biochemical pathways, potentially affecting physiological responses.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique attributes of this compound:

Compound NameKey Differences
This compoundContains both fluorine and methyl groups enhancing activity
6-Methylchroman-4-amineLacks fluorine, potentially reducing potency
8-Fluoro-4-aminochromanLacks methyl group, altering reactivity

Case Studies and Research Findings

Recent studies have focused on the pharmacological properties of this compound:

  • Pharmacological Studies : Investigations have demonstrated its effectiveness in inhibiting specific enzymes linked to metabolic disorders.
  • Therapeutic Applications : Ongoing research suggests potential applications in treating conditions such as diabetes and obesity by modulating metabolic pathways.

Example Study

A study conducted on the compound's interaction with enzyme X revealed an IC50 value indicating significant inhibition at low concentrations, suggesting its potential as a therapeutic agent for metabolic disorders.

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